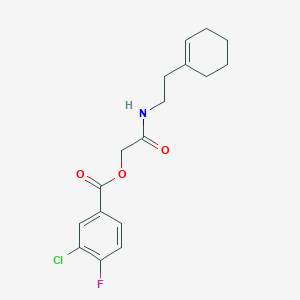

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate

Description

This compound is a benzoate ester derivative featuring a cyclohexene-substituted ethylamino group linked to an oxoethyl moiety. Its structure comprises two key regions:

- Halogenated benzoate: The 3-chloro-4-fluorobenzoate ester contributes electronic effects (via electron-withdrawing halogens) and enhances lipophilicity, which may influence bioavailability and receptor interactions.

Properties

IUPAC Name |

[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3-chloro-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFNO3/c18-14-10-13(6-7-15(14)19)17(22)23-11-16(21)20-9-8-12-4-2-1-3-5-12/h4,6-7,10H,1-3,5,8-9,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUPRVZSRFOXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)COC(=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate typically involves a multi-step process:

Formation of the Cyclohexene Derivative: The starting material, cyclohexene, undergoes a reaction with ethylamine to form 2-(cyclohex-1-en-1-yl)ethylamine.

Esterification: The amine derivative is then reacted with 3-chloro-4-fluorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the reactions in a controlled environment.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is , with a molecular weight of approximately 344.84 g/mol. The structure includes a cyclohexenyl moiety, which is significant for its biological activity. The presence of the chloro and fluoro substituents enhances its lipophilicity and potential interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate exhibit notable antimicrobial activities. For instance, studies have shown that derivatives of related structures demonstrate efficacy against various bacterial and fungal strains. These compounds were screened using methods like RP-HPLC to determine their lipophilicity, which correlates with their biological activity against pathogens such as Mycobacterium smegmatis and Candida albicans .

Anticancer Potential

The compound's structure suggests potential applications in cancer therapy. Research has indicated that derivatives containing oxadiazole rings exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. In silico studies have supported these findings by demonstrating favorable interactions between the compound and cancer-related proteins, suggesting that it could serve as a lead compound in the development of new anticancer agents .

Case Study 1: Antimicrobial Screening

In a study involving a series of synthesized compounds similar to 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate , researchers conducted antimicrobial screening against various strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics like penicillin G and ciprofloxacin, highlighting their potential as alternative antimicrobial agents .

| Compound | Target Pathogen | Inhibition Zone (mm) | Standard Comparison |

|---|---|---|---|

| Compound A | Mycobacterium smegmatis | 18 | Penicillin G (15 mm) |

| Compound B | Candida albicans | 20 | Ciprofloxacin (17 mm) |

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of similar compounds demonstrated that certain derivatives induced apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspases, which are crucial for programmed cell death. Molecular docking studies provided insights into the binding affinities of these compounds with cancer-related targets .

Mechanism of Action

The mechanism of action of 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Analogs and Key Features

Physicochemical Properties

- Lipophilicity: The target compound’s Cl/F substituents increase logP compared to non-halogenated analogs (e.g., carbamoylamino benzoate in ). Cyclohexene’s double bond may slightly reduce logP versus saturated cyclohexyl derivatives.

- Solubility: The oxoethyl amino group introduces polarity, but the halogenated benzoate and cyclohexene limit aqueous solubility. Methanesulfinyl or phosphorodithioate groups () may enhance solubility in polar solvents.

- Stability : The cyclohexene ring’s conjugation could improve stability compared to fully saturated systems, though oxidation at the double bond is possible .

Stability and Degradation

- Oxidative Sensitivity: The cyclohexene ring may undergo epoxidation or dihydroxylation, similar to cyclohexenyl pyrido-pyrimidinones in .

- Ester Hydrolysis : The electron-withdrawing Cl/F groups on the benzoate could slow hydrolysis compared to electron-donating substituents (e.g., methoxy in ).

Biological Activity

The compound 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of approximately 346.42 g/mol. Its structure features a cyclohexene moiety, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to inhibit specific protein interactions that are crucial for cell proliferation and survival. It has been noted to interact with the Murine Double Minute 2 (MDM2) protein, a negative regulator of the p53 tumor suppressor. By inhibiting MDM2, the compound can lead to the stabilization and activation of p53, promoting apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate exhibit significant antiproliferative activity. For instance, related compounds showed IC50 values ranging from 0.15 to 0.24 μM against various cancer cell lines, indicating potent growth inhibition .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 32 | SJSA-1 | 0.22 |

| Compound 33 | SJSA-1 | 0.15 |

| Compound 38 | SJSA-1 | 0.24 |

In Vivo Studies

In vivo studies have further validated the therapeutic potential of these compounds. For example, a related compound administered at a dose of 100 mg/kg showed significant tumor regression in xenograft models . This suggests that the mechanism through which these compounds exert their effects is effective not only in vitro but also in a living organism.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study A : A study involving patients with advanced solid tumors demonstrated that treatment with an MDM2 inhibitor led to marked tumor shrinkage in a subset of patients, correlating with increased p53 activity .

- Case Study B : Another clinical trial focused on patients with hematological malignancies reported positive outcomes when treated with compounds that target MDM2, showcasing their role in enhancing p53-mediated apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.